molecular formula C7H15BrZn B1603402 Heptylzinc bromide solution CAS No. 7608-06-2

Heptylzinc bromide solution

Cat. No. B1603402
CAS RN: 7608-06-2
M. Wt: 244.5 g/mol
InChI Key: SBACIVWUWRSWLN-UHFFFAOYSA-M
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Description

Heptylzinc bromide (HZB) is a chemical compound composed of zinc and bromide ions. It is a colorless, crystalline solid that is soluble in water. It has a variety of applications in the laboratory, including as a catalyst in organic synthesis, as an oxidizing agent, and as a reagent for the detection of various analytes. It has also been used in the development of new drugs and in the synthesis of materials for medical devices.

Mechanism of Action

Heptylzinc bromide acts as a Lewis acid, forming a complex with the nucleophiles in the reaction. This complex is then attacked by a nucleophile, resulting in the formation of a new bond and the release of the zinc bromide. The reaction is then complete, resulting in the formation of the desired product.
Biochemical and Physiological Effects
Heptylzinc bromide has been found to be non-toxic and non-irritating when used in laboratory experiments. It has not been found to have any significant effects on biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

Heptylzinc bromide has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and it is soluble in water. It is also a mild reagent, making it suitable for use in a variety of applications. However, it is also a strong oxidizing agent, which can cause unwanted side reactions in some cases.

Future Directions

Heptylzinc bromide has potential applications in a variety of fields, including drug discovery, medical device development, and materials synthesis. It could also be used in the development of new catalysts for organic synthesis. Additionally, further research could be conducted to explore the potential of this compound for use in other applications, such as the detection of biological analytes or the synthesis of polymers.

Scientific Research Applications

Heptylzinc bromide has been used in a variety of scientific research applications. It has been used as a reagent for the detection of DNA, proteins, and other analytes. It has also been used as a catalyst in organic synthesis, as an oxidizing agent, and in the synthesis of materials for medical devices.

properties

IUPAC Name

bromozinc(1+);heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACIVWUWRSWLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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